molecular formula C29H24N2O7 B11502068 N-{2-[(2,5-dimethoxyphenyl)carbonyl]-1-benzofuran-3-yl}-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide

N-{2-[(2,5-dimethoxyphenyl)carbonyl]-1-benzofuran-3-yl}-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide

Cat. No.: B11502068
M. Wt: 512.5 g/mol
InChI Key: NGIWCACBACJACX-UHFFFAOYSA-N
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Description

N-[2-(2,5-DIMETHOXYBENZOYL)-1-BENZOFURAN-3-YL]-4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BUTANAMIDE is a complex organic compound that features a benzofuran core linked to a phthalimide moiety through a butanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,5-DIMETHOXYBENZOYL)-1-BENZOFURAN-3-YL]-4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BUTANAMIDE typically involves multiple steps:

    Formation of the Benzofuran Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the 2,5-Dimethoxybenzoyl Group: This step often involves Friedel-Crafts acylation using 2,5-dimethoxybenzoyl chloride and a Lewis acid catalyst.

    Formation of the Phthalimide Moiety: This can be synthesized by reacting phthalic anhydride with ammonia or primary amines.

    Linking the Benzofuran and Phthalimide Units: This is typically done through amide bond formation using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,5-DIMETHOXYBENZOYL)-1-BENZOFURAN-3-YL]-4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BUTANAMIDE can undergo various chemical reactions, including:

    Oxidation: The benzofuran core can be oxidized to form quinone derivatives.

    Reduction: The phthalimide moiety can be reduced to phthalic acid derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Phthalic acid derivatives.

    Substitution: Halogenated or alkylated aromatic compounds.

Scientific Research Applications

N-[2-(2,5-DIMETHOXYBENZOYL)-1-BENZOFURAN-3-YL]-4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BUTANAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Used in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[2-(2,5-DIMETHOXYBENZOYL)-1-BENZOFURAN-3-YL]-4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BUTANAMIDE involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, or proteins that the compound can bind to, affecting their function.

    Pathways Involved: The compound may modulate signaling pathways, enzyme activity, or gene expression, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • **N-[2-(2,5-DIMETHOXYBENZOYL)-1-BENZOFURAN-3-YL]-4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BUTANAMIDE shares structural similarities with other benzofuran and phthalimide derivatives.
  • Other Similar Compounds: Compounds like N-(2-benzofuranyl)-4-phthalimidobutanamide and N-(2,5-dimethoxybenzoyl)-4-phthalimidobutanamide.

Uniqueness

    Unique Structural Features: The combination of a benzofuran core with a phthalimide moiety linked through a butanamide chain is unique and contributes to its distinct chemical and biological properties.

    Distinct Applications: Its unique structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C29H24N2O7

Molecular Weight

512.5 g/mol

IUPAC Name

N-[2-(2,5-dimethoxybenzoyl)-1-benzofuran-3-yl]-4-(1,3-dioxoisoindol-2-yl)butanamide

InChI

InChI=1S/C29H24N2O7/c1-36-17-13-14-22(37-2)21(16-17)26(33)27-25(20-10-5-6-11-23(20)38-27)30-24(32)12-7-15-31-28(34)18-8-3-4-9-19(18)29(31)35/h3-6,8-11,13-14,16H,7,12,15H2,1-2H3,(H,30,32)

InChI Key

NGIWCACBACJACX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)C(=O)C2=C(C3=CC=CC=C3O2)NC(=O)CCCN4C(=O)C5=CC=CC=C5C4=O

Origin of Product

United States

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